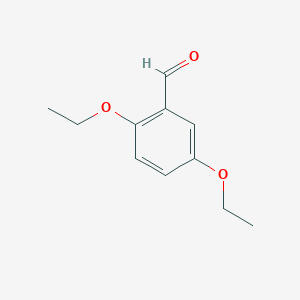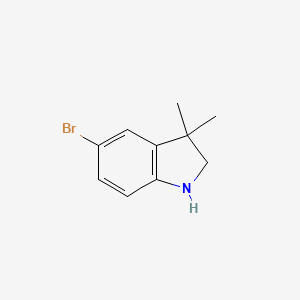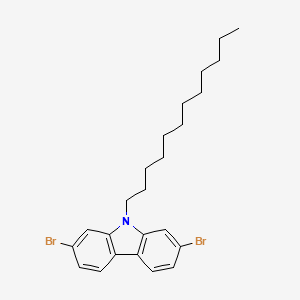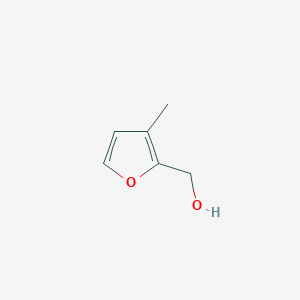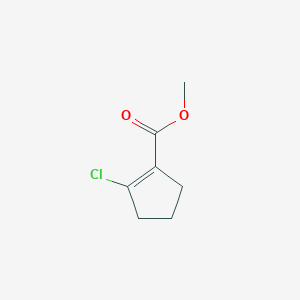
Tetradecyl isocyanate
Overview
Description
Tetradecyl isocyanate, also known as 1-isocyanatotetradecane, is an organic compound with the molecular formula C15H29NO . It belongs to the class of isocyanates , which are widely used in various industrial applications.
Synthesis Analysis
Tetradecyl isocyanate can be synthesized through the reaction of tetradecylamine with phosgene or diphosgene . The reaction proceeds as follows:
[ \text{Tetradecylamine} + \text{Phosgene} \rightarrow \text{Tetradecyl isocyanate} + \text{HCl} ]
Molecular Structure Analysis
The molecular structure of tetradecyl isocyanate consists of a long hydrocarbon chain (tetradecyl group) attached to an isocyanate functional group (NCO). The isocyanate group imparts reactivity and plays a crucial role in its chemical properties.
Chemical Reactions Analysis
Tetradecyl isocyanate can participate in various chemical reactions, including addition reactions , hydrolysis , and polymerization . For example, it can react with alcohols to form urethane linkages .
Physical And Chemical Properties Analysis
- Molecular Weight : 239.40 g/mol
- Density : 0.869 g/mL at 25°C
- Boiling Point : 165-170°C at 1.4 mmHg
- Refractive Index : 1.446 (n20/D)
Scientific Research Applications
Application in Polymer Networks
- Summary of Application : Isocyanurate frameworks are key components in rigid polyurethane foams . These frameworks improve the physical properties of the polymers .
- Methods of Application : The process involves incorporating isocyanurate frameworks into polymer networks. This is typically achieved through the cyclotrimerization of three isocyanate molecules .
- Results or Outcomes : The incorporation of isocyanurate frameworks into polymer networks results in improved thermal and mechanical stability of the polymers .
Application in Industrial Products
- Summary of Application : Rigid polyurethane foams with isocyanurate frameworks are used in a variety of industrial applications .
- Methods of Application : These foams are used in the production of elastomers, sealants, coatings, and insulation boards .
- Results or Outcomes : The use of these foams in industrial applications leads to products with enhanced durability and performance .
Application in Coatings
- Summary of Application : Isocyanates are used in the production of coatings .
- Methods of Application : The isocyanates react with polyols in the presence of catalysts and additives to form polyurethane, which is used as a coating .
- Results or Outcomes : The resulting coatings have excellent performance characteristics, such as durability, flexibility, and resistance to abrasion and corrosion .
Application in Adhesives and Sealants
- Summary of Application : Isocyanates are used in the production of adhesives and sealants .
- Methods of Application : The isocyanates react with polyols to form polyurethane, which is used as an adhesive or sealant .
- Results or Outcomes : The resulting adhesives and sealants have excellent bonding strength and durability .
Application in Elastomers
- Summary of Application : Isocyanates are used in the production of elastomers .
- Methods of Application : The isocyanates react with polyols to form polyurethane, which is used as an elastomer .
- Results or Outcomes : The resulting elastomers have excellent elasticity and resilience .
Application in Rocket Propellant Binders
- Summary of Application : Certain isocyanates have been used in the formulation of rocket propellant binders .
- Methods of Application : The isocyanates are incorporated into the binder formulation, which is then used in the production of solid rocket propellants .
- Results or Outcomes : The use of isocyanates in this application can enhance the performance characteristics of the rocket propellant .
Also, it’s important to note that the handling and use of isocyanates, including Tetradecyl isocyanate, should be done with appropriate safety measures due to their potential health hazards .
Safety And Hazards
- Tetradecyl isocyanate is combustible and poses acute toxicity risks.
- It may cause skin and eye irritation.
- Proper protective equipment (gloves, eyeshields, dust mask) is essential during handling.
Future Directions
Further studies are needed to explore the full antimicrobial potential of tetradecyl isocyanate and its applicability as an alternative or supportive agent to common antibiotics.
Please note that this analysis is based on available literature, and further research may provide additional insights.
properties
IUPAC Name |
1-isocyanatotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMJMAQKBKGDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392931 | |
| Record name | Tetradecyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecyl isocyanate | |
CAS RN |
4877-14-9 | |
| Record name | Tetradecyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


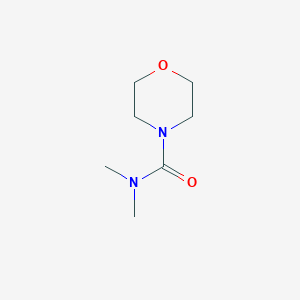
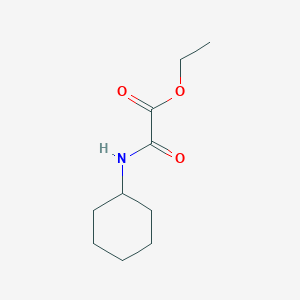
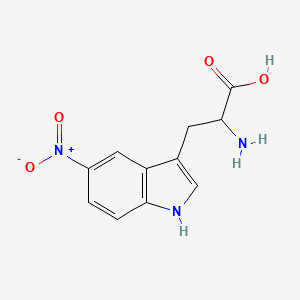
![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)

![methyl 3-{(E)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B1352804.png)
